molecular formula C31H36ClN2O13 B606932 Dactylocycline E CAS No. 146064-01-9

Dactylocycline E

Cat. No. B606932
M. Wt: 680.08
InChI Key: QNFHGZFZHJTYNM-DVNKZLFUSA-N
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Description

Dactylocycline E is a novel tetracycline derivative produced by Dactylosporangium SP . It is part of a mixture of tetracycline derivatives produced during the fermentation of Dactylosporangium sp .


Synthesis Analysis

The biosynthetic pathways of natural tetracyclines, including Dactylocycline E, have been investigated using genetic, biochemical, and protein structure-based analysis . The biosynthesis involves a complex glycosylation process .

Scientific Research Applications

1. Antibiotic Properties and Microbial Resistance

Dactylocycline E, as part of the dactylocyclines group, has been studied for its antibiotic properties. Specifically, its action against tetracycline-resistant microorganisms highlights its potential in addressing antibiotic resistance challenges. The discovery of Dactylocyclines, including Dactylocycline E, by a Dactylosporangium sp., indicated their efficacy against both tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. This discovery represents a significant advancement in the fight against microbial resistance to conventional antibiotics (Wells et al., 1992).

2. Structural and Chemical Properties

The structural elucidation of dactylocyclines, including Dactylocycline E, has been a critical area of research. These studies have revealed the absolute stereochemistry and unique configurations at specific carbon atoms in their structures. Such detailed understanding of their chemical structure is essential for exploring their potential applications in various scientific and medical fields (Devasthale et al., 1992).

3. Activity Against Tetracycline-Resistant Organisms

Research has shown that dactylocyclines, including Dactylocycline E, demonstrate activity against certain tetracycline-resistant organisms. This activity is particularly important in the context of increasing antibiotic resistance, offering a potential new avenue for treating infections that are resistant to traditional tetracycline antibiotics (Tymiak et al., 1992).

properties

CAS RN

146064-01-9

Product Name

Dactylocycline E

Molecular Formula

C31H36ClN2O13

Molecular Weight

680.08

IUPAC Name

2-Naphthacenecarboxamide, 7-chloro-6-(((2,6-dideoxy-3-C-methyl-4-O-methyl-alpha-L-arabino-hexopyranosyl)oxy)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo)-, (4R-(4alpha,4aalpha,5aalpha,6alpha,12aalpha))-

InChI

InChI=1S/C31H36ClN2O13/c1-11-26(45-7)28(2,41)10-15(46-11)47-29(3)12-9-30(42)23(34(4)5)22(37)18(27(33)40)25(39)31(30,43)24(38)16(12)21(36)17-13(35)8-14(44-6)20(32)19(17)29/h8-9,11,15,26,35,37-38,41-43H,10H2,1-7H3,(H2,33,40)/t11-,15-,26+,28-,29+,31-/m0/s1

InChI Key

QNFHGZFZHJTYNM-DVNKZLFUSA-N

SMILES

O=C(C(C1=O)=C(O)C(N(C)C)=C2(O)C=C3[C@@](C)(O[C@H]4C[C@]([C@@H]([C@H](C)O4)OC)(C)O)C5=C(C(C3=C(O)[C@@]21O)=O)C(O)=CC(OC)=C5Cl)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dactylocycline E; 

Origin of Product

United States

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